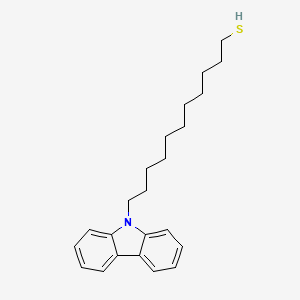
11-(9H-Carbazol-9-yl)undecane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(9H-Carbazol-9-yl)undecane-1-thiol is a chemical compound that features a carbazole moiety attached to an undecane chain with a thiol group at the terminal position. This compound is of interest due to its unique structural properties, which combine the aromaticity and electronic properties of carbazole with the reactivity of a thiol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(9H-Carbazol-9-yl)undecane-1-thiol typically involves the reaction of 9H-carbazole with an appropriate alkyl halide to introduce the undecane chain, followed by the introduction of the thiol group. One common method involves the use of 11-bromoundecane as the alkylating agent, which reacts with 9H-carbazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to introduce the thiol group, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
11-(9H-Carbazol-9-yl)undecane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Addition: The thiol group can add to alkenes and alkynes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Addition: Catalysts like palladium or platinum are often employed.
Major Products
Oxidation: Formation of 11-(9H-Carbazol-9-yl)undecane-1-disulfide.
Substitution: Formation of various substituted carbazole derivatives.
Addition: Formation of thioether derivatives.
Wissenschaftliche Forschungsanwendungen
11-(9H-Carbazol-9-yl)undecane-1-thiol has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential in bioconjugation and as a probe in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 11-(9H-Carbazol-9-yl)undecane-1-thiol involves its ability to interact with various molecular targets through its thiol group. This includes the formation of covalent bonds with proteins and other biomolecules, which can modulate their activity. The carbazole moiety also contributes to its electronic properties, allowing it to participate in electron transfer processes and act as a photosensitizer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazole: The parent compound, lacking the undecane chain and thiol group.
11-(9H-Carbazol-9-yl)undecane: Similar structure but without the thiol group.
9-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-9H-carbazole: A carbazole derivative with different substituents.
Uniqueness
11-(9H-Carbazol-9-yl)undecane-1-thiol is unique due to the presence of both the carbazole moiety and the thiol group, which confer distinct electronic and reactive properties. This combination makes it particularly useful in applications requiring both aromaticity and thiol reactivity .
Eigenschaften
CAS-Nummer |
919803-83-1 |
|---|---|
Molekularformel |
C23H31NS |
Molekulargewicht |
353.6 g/mol |
IUPAC-Name |
11-carbazol-9-ylundecane-1-thiol |
InChI |
InChI=1S/C23H31NS/c25-19-13-7-5-3-1-2-4-6-12-18-24-22-16-10-8-14-20(22)21-15-9-11-17-23(21)24/h8-11,14-17,25H,1-7,12-13,18-19H2 |
InChI-Schlüssel |
HXXCUCYYCQAHKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


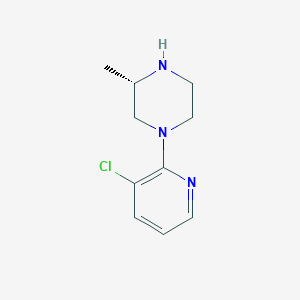
![Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]-](/img/structure/B14201852.png)
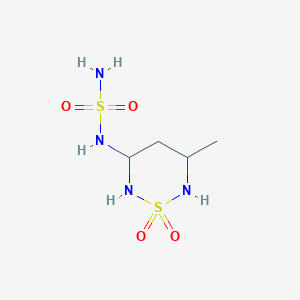
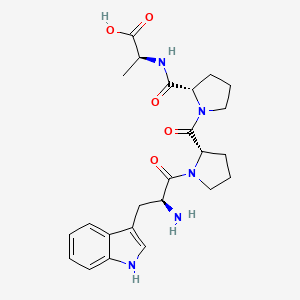

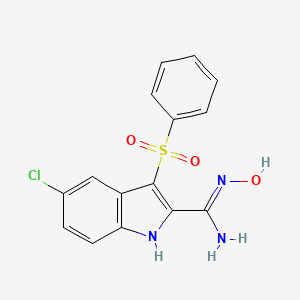
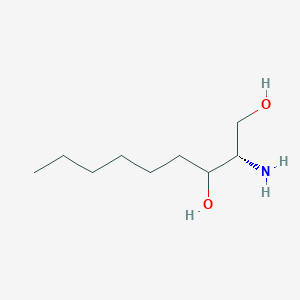
![N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14201895.png)
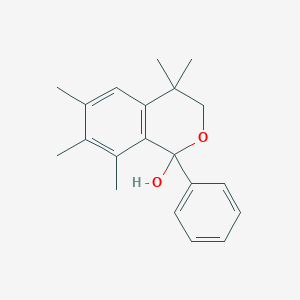
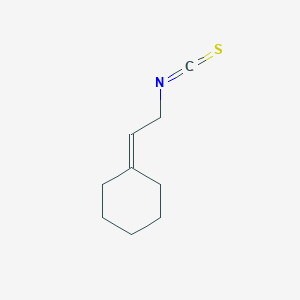
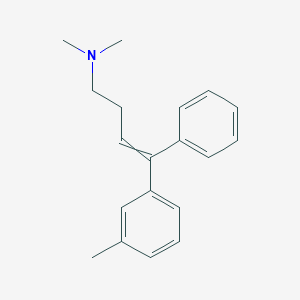

![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)
